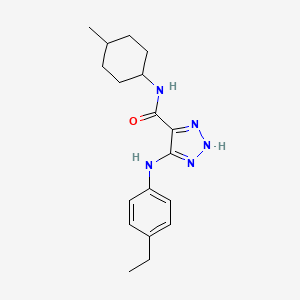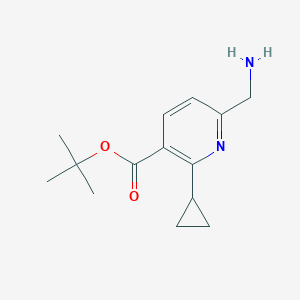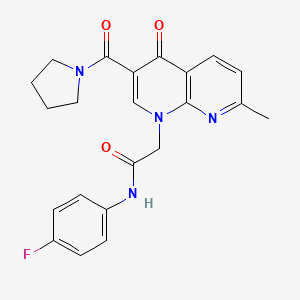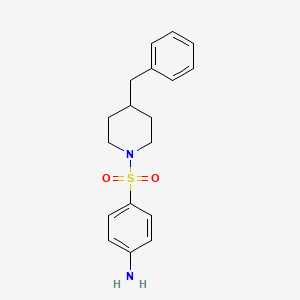
5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide, also known as EMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMCA belongs to the class of compounds known as triazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tumor growth. 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. In vivo studies have shown that 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide is its versatility as a building block for the synthesis of novel materials and catalysts. 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide is also relatively easy to synthesize and purify, making it a convenient starting material for various synthetic applications. One limitation of 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous environments. 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide also has limited stability under certain conditions, which can limit its shelf life and storage.
Zukünftige Richtungen
There are many potential future directions for research on 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of novel materials and devices based on 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide derivatives. Another area of interest is the development of novel catalysts based on 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide ligands. Additionally, further studies are needed to fully understand the mechanism of action of 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide and its potential applications in various fields.
Synthesemethoden
The synthesis of 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that begins with the reaction of 4-ethylaniline and 4-methylcyclohexanone to form 4-ethylphenylamino-4-methylcyclohexanone. This intermediate is then reacted with hydrazine hydrate to form 4-ethylphenylhydrazine-4-methylcyclohexanone, which is subsequently reacted with ethyl chloroformate to form 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In materials science, 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and sensors. In catalysis, 5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide has been used as a ligand for the synthesis of novel catalysts with potential applications in organic synthesis.
Eigenschaften
IUPAC Name |
5-(4-ethylanilino)-N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-3-13-6-10-14(11-7-13)19-17-16(21-23-22-17)18(24)20-15-8-4-12(2)5-9-15/h6-7,10-12,15H,3-5,8-9H2,1-2H3,(H,20,24)(H2,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMYYOVWPRZRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-ethylphenyl)amino)-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2701266.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2701267.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)

![N-Methyl-N-[2-oxo-2-[[4-(2-oxopiperidin-1-yl)cyclohexyl]amino]ethyl]prop-2-enamide](/img/structure/B2701279.png)


![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
![4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2701284.png)

